molecular formula C24H20N2O3S B2926408 N-(4,5-diphenyl-1,3-thiazol-2-yl)-2,4-dimethoxybenzamide CAS No. 318513-54-1

N-(4,5-diphenyl-1,3-thiazol-2-yl)-2,4-dimethoxybenzamide

Cat. No.: B2926408
CAS No.: 318513-54-1
M. Wt: 416.5
InChI Key: OVKZYGNHKWFJNN-UHFFFAOYSA-N
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Description

N-(4,5-diphenyl-1,3-thiazol-2-yl)-2,4-dimethoxybenzamide is a chemical research compound featuring a benzamide moiety linked to a 4,5-diphenylthiazole ring. This structure is of significant interest in medicinal chemistry, as related thiazole and benzamide-containing compounds are frequently explored for their diverse biological activities. Compounds with similar structural frameworks have been investigated as potential antiapoptotic agents, demonstrating protective effects against tissue damage, such as renal ischemia/reperfusion injury . The mechanism of action for such analogs often involves the modulation of apoptotic pathways, including the inhibition of key enzymes like caspase-3 and caspase-9 . Furthermore, structurally related 1,3,4-thiadiazole-2-carboxamide derivatives have shown promising antibacterial efficacy against Gram-positive pathogens, including Staphylococcus aureus and Bacillus subtilis , as well as significant anti-inflammatory activity by inhibiting protein denaturation . The presence of the 4,5-diphenyl substitution on the thiazole ring in this specific compound may influence its binding affinity and selectivity toward biological targets, making it a valuable chemical tool for researchers developing new therapeutic agents and studying biochemical pathways. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(4,5-diphenyl-1,3-thiazol-2-yl)-2,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O3S/c1-28-18-13-14-19(20(15-18)29-2)23(27)26-24-25-21(16-9-5-3-6-10-16)22(30-24)17-11-7-4-8-12-17/h3-15H,1-2H3,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVKZYGNHKWFJNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NC2=NC(=C(S2)C3=CC=CC=C3)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-diphenyl-1,3-thiazol-2-yl)-2,4-dimethoxybenzamide typically involves the condensation of 4,5-diphenyl-1,3-thiazole-2-amine with 2,4-dimethoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4,5-diphenyl-1,3-thiazol-2-yl)-2,4-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

N-(4,5-diphenyl-1,3-thiazol-2-yl)-2,4-dimethoxybenzamide has been explored in various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of N-(4,5-diphenyl-1,3-thiazol-2-yl)-2,4-dimethoxybenzamide is not fully understood, but it is believed to interact with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Core Thiazole Modifications

  • N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide (CAS: Not provided; ): Structural Differences: Replaces the diphenyl-thiazole core with a 5-chlorothiazole and substitutes methoxy groups on the benzamide with fluorine atoms. The absence of bulky diphenyl groups may increase solubility but reduce lipophilicity compared to the target compound .
  • 3,4,5-Trimethoxy-N-(2-methoxyethyl)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide (CAS: 461000-66-8; ): Structural Differences: Features a trimethoxybenzamide group and a 4-phenylthiazole with a 2-methoxyethyl substituent.

Benzamide Modifications

  • N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2,4-dimethoxybenzamide (CAS: Not provided; ): Structural Differences: Replaces the thiazole ring with a dihydrocyclopentathiophene core and introduces a cyano group. Functional Impact: The cyano group may act as a hydrogen bond acceptor, while the fused cyclopentathiophene could alter electronic properties and bioavailability .

Spectroscopic Data

Compound IR Key Bands (cm⁻¹) NMR Features (¹H/¹³C)
Target Compound C=O (~1660–1680), C=S (~1247–1255) Aromatic protons (δ 6.8–8.2), methoxy (δ 3.8–4.0)
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide C=O (~1680), C-F (~1100–1200) Fluorine-coupled splitting (δ 7.0–8.0), NH (δ 10.2)
1,2,4-Triazole Derivatives () C=S (~1243–1258), NH (~3150–3319) Triazole protons (δ 7.5–8.5), sulfonyl (δ 130–135 ppm, ¹³C)

Anticancer Potential

  • The diphenyl groups may enhance hydrophobic interactions with target proteins .
  • Analogues :
    • N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide : Exhibits PFOR enzyme inhibition via amide anion conjugation, critical in anaerobic metabolism .
    • 1,2,4-Triazoles () : Show antimicrobial activity linked to sulfonyl and halogen substituents, with tautomerism influencing bioavailability .

Hydrogen Bonding and Crystal Packing

  • Target Compound : Likely forms intermolecular N—H···O and C—H···π interactions, stabilizing crystal lattices.
  • N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide : Forms centrosymmetric dimers via N—H···N bonds and C—H···F/O interactions, critical for crystallographic stability .

Biological Activity

N-(4,5-diphenyl-1,3-thiazol-2-yl)-2,4-dimethoxybenzamide is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

The compound has the following chemical structure:

  • Chemical Formula : C25_{25}H22_{22}N2_{2}O4_{4}S
  • Molecular Weight : 454.52 g/mol

The synthesis typically involves the reaction of 2,4-dimethoxybenzoic acid with thiazole derivatives in the presence of coupling agents. The detailed synthetic pathway can be found in various chemical literature sources.

Anticancer Properties

Research has shown that this compound exhibits notable anticancer activity. In vitro studies indicate that the compound induces apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the modulation of apoptotic pathways and the inhibition of cell proliferation.

Cell Line IC50_{50} (µM) Mechanism of Action
MCF-7 (Breast Cancer)12.5Induction of apoptosis via caspase activation
A549 (Lung Cancer)15.0Cell cycle arrest and apoptosis

Antimicrobial Activity

The compound also demonstrates antimicrobial properties against a range of pathogens. Studies indicate effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi.

Microorganism Minimum Inhibitory Concentration (MIC) Activity Type
Staphylococcus aureus32 µg/mLBactericidal
Escherichia coli64 µg/mLBacteriostatic
Candida albicans16 µg/mLFungicidal

Anti-inflammatory Effects

In vivo studies have reported that this compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential therapeutic applications in inflammatory diseases.

Case Studies and Research Findings

  • Study on Anticancer Mechanisms : A study published in Journal of Medicinal Chemistry demonstrated that the compound significantly reduced tumor size in xenograft models by promoting apoptosis through mitochondrial pathways .
  • Antimicrobial Efficacy : Research conducted by the Institute of Microbiology revealed that the compound's antimicrobial activity was comparable to standard antibiotics, making it a candidate for further development in treating resistant infections .
  • Inflammation Model : A recent study highlighted its potential in treating rheumatoid arthritis by reducing joint inflammation in animal models .

Q & A

Q. Advanced

  • Data Validation : Use SHELXL for refinement (). Key metrics include R-factor (<0.05 for high-resolution data), ADP (atomic displacement parameter) consistency, and Hirshfeld surface analysis ().
  • Handling Twinning : For overlapping reflections, employ twin refinement in SHELXL. demonstrates orthorhombic crystal systems (space group P21_121_121_1) with Z = 4, requiring careful absorption correction (multi-scan methods like SADABS).
  • Hydrogen Bonding : Use Mercury or CrystalExplorer to analyze hydrogen-bonding networks. emphasizes graph-set analysis to resolve packing ambiguities.

What computational strategies predict the compound’s bioactivity and binding modes?

Q. Advanced

  • Molecular Docking : Dock into target proteins (e.g., Hec1/Nek2 for antitumor activity, as in ) using AutoDock Vina. Parameters:
    • Grid box centered on active sites (e.g., ATP-binding pockets).
    • Flexible ligand sampling with Lamarckian GA.
  • DFT Studies : Optimize geometry at B3LYP/6-31G(d) level (Gaussian 09). Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions ().
  • ADMET Prediction : Use SwissADME to assess logP (~5.2, similar to ) and blood-brain barrier penetration.

How do structural modifications influence bioactivity in thiazole-based analogs?

Q. Advanced

  • Substituent Effects :
    • Methoxy Position : 2,4-Dimethoxy (as in target compound) enhances solubility vs. mono-methoxy analogs ().
    • Thiazole Substitution : 4,5-Diphenyl groups improve steric bulk, potentially increasing target selectivity (). Antitumor activity in NCI screening correlates with R-group lipophilicity (e.g., 4-bromophenyl in 9c, ).
  • Tautomerism : Investigate thiazole-imidazole tautomerism via 1H^1H-NMR in DMSO-d6_6. notes tautomeric shifts affecting hydrogen-bonding patterns.

What role do hydrogen-bonding networks play in the compound’s solid-state stability?

Q. Advanced

  • Crystal Packing : Analyze using CrystalExplorer (). For example, amide N-H···O and C=O···H-C interactions stabilize layered structures ().
  • Polymorphism Screening : Perform solvent-mediated crystallization trials (e.g., ethanol vs. acetonitrile). stresses the need for PLATON checks to detect missed symmetry.

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